molecular formula C19H20N4O7S2 B2852462 N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide CAS No. 876941-28-5

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2852462
CAS No.: 876941-28-5
M. Wt: 480.51
InChI Key: YADWIFKLTMHZGU-UHFFFAOYSA-N
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Description

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide is a compound known for its significant anti-inflammatory properties. It is a derivative of sulfadimethoxine and has been studied for its potential therapeutic applications in various chronic inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide involves multiple steps. The compound is typically synthesized through a series of reactions that include sulfonation, amidation, and methoxylation. The reaction conditions often involve the use of solvents like hexane, ethyl acetate, and acetone to remove impurities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethoxypyrimidin-2-yl)-4-(4-methoxybenzenesulfonamido)benzene-1-sulfonamide stands out due to its potent anti-inflammatory properties and non-toxicity. Its ability to inhibit oxidative bursts and modulate inflammatory markers makes it a unique and promising compound for therapeutic applications .

Properties

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7S2/c1-28-14-6-10-16(11-7-14)31(24,25)22-13-4-8-15(9-5-13)32(26,27)23-19-20-17(29-2)12-18(21-19)30-3/h4-12,22H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADWIFKLTMHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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